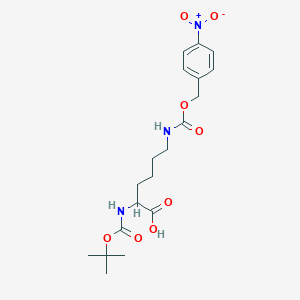

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico es un compuesto sintético que se utiliza con frecuencia en la síntesis de péptidos. Es un derivado de la lisina, un aminoácido esencial, y se emplea comúnmente como grupo protector en la síntesis orgánica para evitar reacciones no deseadas en sitios específicos de una molécula.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico generalmente implica los siguientes pasos:

Protección del grupo amino: El grupo amino de la lisina se protege utilizando terc-butóxicarbonil (Boc) para formar Boc-Lisina.

Protección de la cadena lateral: El grupo amino de la cadena lateral se protege utilizando cloroformiato de 4-nitrobencilo para formar el compuesto deseado.

Las condiciones de reacción generalmente involucran:

Solvente: Diclorometano o tetrahidrofurano.

Base: Trietilamina o bicarbonato de sodio.

Temperatura: Temperatura ambiente a 0°C.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores por lotes: Para la adición controlada de reactivos.

Purificación: Utilizando técnicas cromatográficas para asegurar una alta pureza.

Control de calidad: Asegurando que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico experimenta varios tipos de reacciones:

Desprotección: Eliminación de los grupos Boc y 4-nitrobencilo en condiciones ácidas o básicas.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos.

Reactivos y condiciones comunes

Desprotección: Ácido trifluoroacético para la eliminación de Boc; hidrogenación para la eliminación de 4-nitrobencilo.

Acoplamiento: Carbodiimidas como diciclohexilcarbodiimida (DCC) o sales de uronio como HATU.

Productos principales

Derivados de lisina desprotegidos: Después de la eliminación de los grupos protectores.

Péptidos: Cuando se acopla con otros aminoácidos.

Aplicaciones Científicas De Investigación

El ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico se utiliza ampliamente en:

Síntesis de péptidos: Como bloque de construcción para sintetizar péptidos y proteínas.

Desarrollo de fármacos: En el diseño de fármacos basados en péptidos.

Bioconjugación: Para unir péptidos a otras moléculas con fines de investigación.

Mecanismo De Acción

El compuesto en sí no tiene un mecanismo de acción biológico directo, sino que sirve como precursor en la síntesis de péptidos. Los grupos protectores (Boc y 4-nitrobencilo) evitan reacciones no deseadas durante la síntesis, asegurando la secuencia y estructura correctas del péptido final.

Comparación Con Compuestos Similares

Compuestos similares

Ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-aminohexanoico: Carece del grupo 4-nitrobencilo.

Ácido (2S)-2-amino-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico: Carece del grupo Boc.

Singularidad

La presencia de los grupos protectores Boc y 4-nitrobencilo hace que el ácido (2S)-2-{[(terc-butóxi)carbonil]amino}-6-({[(4-nitrofenil)metóxi]carbonil}amino)hexanoico sea único, proporcionando una protección doble durante la síntesis de péptidos, lo cual es crucial para el ensamblaje de péptidos complejos.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRVKIJFVUCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)

![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)

![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)

![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)

![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)

![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)

![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)